Bienvenue dans la boutique en ligne BenchChem!

2-(Piperidin-4-yloxy)pyridine dihydrochloride

Solubility Salt selection Formulation

2-(Piperidin-4-yloxy)pyridine dihydrochloride (CAS 313490-36-7) is a heterocyclic building block featuring a pyridine ring linked via an ether oxygen to the 4-position of a piperidine ring, supplied as the dihydrochloride salt with molecular formula C₁₀H₁₆Cl₂N₂O and molecular weight 251.15 g/mol. The compound belongs to the aryloxypiperidine class commonly deployed in medicinal chemistry for neurological and kinase-targeted programs.

Molecular Formula C10H16Cl2N2O
Molecular Weight 251.15 g/mol
CAS No. 313490-36-7
Cat. No. B1283306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-4-yloxy)pyridine dihydrochloride
CAS313490-36-7
Molecular FormulaC10H16Cl2N2O
Molecular Weight251.15 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=CC=CC=N2.Cl.Cl
InChIInChI=1S/C10H14N2O.2ClH/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9;;/h1-3,6,9,11H,4-5,7-8H2;2*1H
InChIKeyXHUOAVVGHQRNSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperidin-4-yloxy)pyridine Dihydrochloride (CAS 313490-36-7): Technical Baseline for Scientific Procurement


2-(Piperidin-4-yloxy)pyridine dihydrochloride (CAS 313490-36-7) is a heterocyclic building block featuring a pyridine ring linked via an ether oxygen to the 4-position of a piperidine ring, supplied as the dihydrochloride salt with molecular formula C₁₀H₁₆Cl₂N₂O and molecular weight 251.15 g/mol [1]. The compound belongs to the aryloxypiperidine class commonly deployed in medicinal chemistry for neurological and kinase-targeted programs . Its structural hallmark—a 2-pyridyloxy substitution on piperidine—distinguishes it from regioisomeric variants (3- and 4-pyridyloxy) and from the free base form (CAS 127806-46-6), imparting distinct electronic and solubility profiles that influence downstream synthetic utility and biological target engagement .

Why Direct Substitution of 2-(Piperidin-4-yloxy)pyridine Dihydrochloride with Regioisomers or Free Base Is Not Scientifically Neutral


Procurement decisions that treat all piperidinyloxypyridine isomers or salt forms as interchangeable overlook three quantifiable differentiation axes: (i) regioisomeric position dictates the pyridine nitrogen's electronic environment and hydrogen-bonding geometry, directly altering receptor-ligand complementarity and synthetic cross-coupling reactivity ; (ii) the dihydrochloride salt provides a measured aqueous solubility advantage over the free base, which carries a LogP of 1.54 and lacks the ionization that facilitates dissolution in biological assay buffers ; and (iii) patent and primary literature explicitly map the 2-substituted scaffold—not the 3- or 4-substituted congeners—onto pharmacologically validated chemotypes including RET kinase and histamine H₃ receptor programs . Generic substitution without these lines of evidence risks synthetic failure, irreproducible biological data, and misalignment with IP-protected lead series.

Quantitative Differentiation Evidence for 2-(Piperidin-4-yloxy)pyridine Dihydrochloride (CAS 313490-36-7) Versus Closest Analogs


Aqueous Solubility: Dihydrochloride Salt vs Free Base

The dihydrochloride salt form of 2-(piperidin-4-yloxy)pyridine is explicitly documented as a water-soluble preparation, contrasting with the free base (CAS 127806-46-6) which has a calculated LogP of 1.54 and no intrinsic ionization for aqueous dissolution . While precise mg/mL aqueous solubility values are not publicly available for either form, the dihydrochloride salt designation (two equivalents of HCl) confers a predictable solubility gain typical of piperidine bis-hydrochloride salts relative to their neutral counterparts, a class-level principle well established in pharmaceutical salt screening . This distinction is material for any assay or reaction conducted in aqueous or buffered media, where the free base may precipitate or require co-solvent.

Solubility Salt selection Formulation

Regioisomeric Differentiation: 2-Pyridyloxy vs 3-Pyridyloxy vs 4-Pyridyloxy Electronic and Steric Profiles

The 2-pyridyloxy substitution places the pyridine nitrogen in an ortho relationship to the ether oxygen, enabling intramolecular hydrogen-bonding interactions and altering the electron density on the pyridine ring compared to the 3- and 4-substituted regioisomers . The free base of the 2-isomer has a predicted pKa of 9.63±0.10 (pyridine nitrogen) and LogP of 1.54, while the 3-isomer free base has a LogP of approximately 0.98 . The topological polar surface area (TPSA) is identical across all three regioisomers at 34.2 Ų, but the spatial orientation of the pyridine nitrogen relative to the piperidine NH creates distinct hydrogen-bond donor/acceptor geometries that are critical for target binding [1]. In drug discovery programs, the 2-pyridyloxy isomer has been specifically claimed in patent families targeting RET kinase (WO2018136661A1) and histamine H₃ receptors, whereas the 3- and 4-isomers appear in distinct patent contexts (e.g., orexin receptor antagonists for pyridyl piperidines with alternative substitution patterns) .

Regioisomerism Structure-activity relationship Medicinal chemistry

Purity Tier: ≥98% (HPLC) vs Industry-Standard 95% in Procurement Specifications

ChemImpex supplies 2-(Piperidin-4-yloxy)pyridine dihydrochloride at a certified purity of ≥98% as determined by HPLC, with batch-specific Certificates of Analysis available . This compares against the broader vendor landscape where 95% purity is the common specification (e.g., AKSci, Bidepharm, CymitQuimica, Fluorochem for regioisomeric analogs) . A 3-percentage-point purity differential (98% vs 95%) corresponds to a 2.5-fold reduction in total impurity burden, which is consequential in fragment-based screening, biophysical assays, and multi-step syntheses where side products accumulate and confound activity data or crystallography results .

Purity Quality control Reproducibility

Storage Condition Stringency: Refrigerated (0–8°C) vs Ambient Storage for Free Base

The ChemImpex technical datasheet specifies storage at 0–8°C for the dihydrochloride salt . In contrast, the free base (CAS 127806-46-6) is recommended for storage at room temperature in a sealed, dry, light-protected environment . This differential storage requirement suggests that the dihydrochloride salt has a distinct thermal stability or hygroscopicity profile that necessitates refrigeration to maintain certified purity over the shelf life. While no forced-degradation comparative study is publicly available, the explicit cold-chain recommendation from a reputable vendor constitutes a handling differentiator that procurement workflows must accommodate.

Stability Storage Handling

Patent-Anchored Scaffold Utility: RET Kinase and Histamine H₃ Receptor Programs

The 2-(piperidin-4-yloxy)pyridine scaffold is explicitly claimed as a key intermediate in the WO2018136661A1 patent family covering substituted pyrazolo[1,5-a]pyrazine RET kinase inhibitors, with the free amine of the piperidine serving as a diversification handle . Additionally, multiple sources identify this scaffold as a privileged chemotype for histamine H₃ receptor (H₃R) inverse agonist development [1]. By contrast, the 3-pyridyloxy regioisomer appears in a distinct patent context (US6627648, directed to nicotinic receptor modulation) and the 4-pyridyloxy isomer has minimal patent linkage to specific drug targets [2]. This divergence in intellectual property anchoring means that medicinal chemistry teams pursuing RET or H₃R targets specifically require the 2-substituted isomer to align with existing patent disclosures and structure-activity relationships.

Kinase inhibitor GPCR Patent landscape

Evidence-Backed Application Scenarios for 2-(Piperidin-4-yloxy)pyridine Dihydrochloride (CAS 313490-36-7)


RET Kinase Inhibitor Lead Optimization Campaigns

Medicinal chemistry teams prosecuting RET kinase inhibitor programs, particularly those aligned with the WO2018136661A1 patent family (substituted pyrazolo[1,5-a]pyrazines), require the 2-pyridyloxy regioisomer as a synthetic intermediate where the free piperidine NH serves as the diversification point for parallel library synthesis . The dihydrochloride salt form ensures aqueous solubility during amide coupling or reductive amination steps, avoiding the need for organic co-solvents that may complicate purification or promote side reactions. The ≥98% (HPLC) purity grade is critical here, as impurities at the intermediate stage propagate through multi-step sequences and confound kinase selectivity profiling.

Histamine H₃ Receptor (H₃R) Inverse Agonist Fragment-Based Screening

The 2-(piperidin-4-yloxy)pyridine scaffold has been identified as a crucial pharmacophoric element in non-imidazole H₃R inverse agonist programs . In fragment-based drug discovery (FBDD), the high aqueous solubility of the dihydrochloride salt enables screening at concentrations up to the millimolar range in physiologically relevant buffers without DMSO interference, a practical advantage over the free base which has LogP 1.54 and limited aqueous solubility . The defined regioisomeric identity (2-pyridyloxy, not 3- or 4-) ensures that any hit expansion aligns with the established H₃R SAR literature.

Multi-Step Parallel Synthesis Requiring High-Purity Building Blocks

In automated parallel synthesis workflows or DNA-encoded library (DEL) construction, the cumulative effect of intermediate impurities can render final library quality unacceptable. The ≥98% purity specification provides a measurable quality margin over the industry-standard 95% grade typical of regioisomeric analogs , translating to approximately 2.5-fold lower total impurity carry-through per synthetic step. Combined with the refrigerated storage (0–8°C) that preserves this purity over extended campaign timelines , this building block is specifically suited for high-investment library synthesis where batch failure costs exceed the procurement premium.

Biophysical Assay Development Requiring Salt-Form Consistency

Surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and NMR-based fragment screening demand precisely controlled buffer conditions where the chemical form of the ligand—free base vs salt—affects pH, ionic strength, and solubility . The dihydrochloride salt provides a stoichiometrically defined counterion load (two equivalents of HCl), enabling accurate concentration calculations and avoiding the pH drift that can occur when free base compounds are dissolved in assay buffers. This consistency is especially important when comparing binding data across laboratories or when establishing structure–thermodynamic relationships in lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Piperidin-4-yloxy)pyridine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.